Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide
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Overview
Description
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is a peptide compound composed of a sequence of amino acids: leucine, proline, glycine, arginine, and prolinamide. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiol groups.
Scientific Research Applications
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has several scientific research applications:
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal and antibacterial properties.
Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: A related peptide studied for its substrate specificity for collagenase.
Uniqueness
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activities. This peptide’s unique sequence may confer specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H75N13O9/c1-26(2)23-28(46)41(64)58-22-10-16-35(58)44(67)57-21-8-13-32(57)38(61)51-25-36(59)54-18-7-14-33(54)39(62)53-30(24-27(3)4)43(66)56-20-9-15-34(56)40(63)52-29(11-5-17-50-45(48)49)42(65)55-19-6-12-31(55)37(47)60/h26-35H,5-25,46H2,1-4H3,(H2,47,60)(H,51,61)(H,52,63)(H,53,62)(H4,48,49,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQBWZUMARNEF-DZCXQCEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75N13O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145523-59-7 |
Source
|
Record name | Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145523597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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